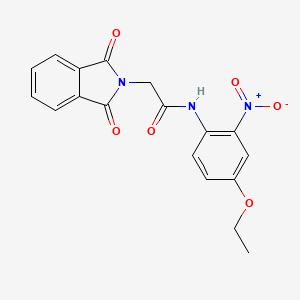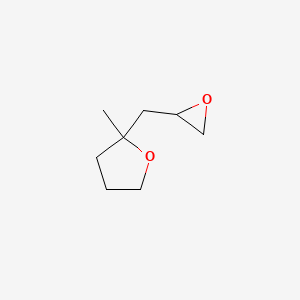
2-Methyl-2-(oxiran-2-ylmethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxiran-2-ylmethyl)oxolane is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is also known by its IUPAC name, 2-methyl-2-(oxiran-2-ylmethyl)tetrahydrofuran . This compound is characterized by the presence of an oxirane (epoxide) ring and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-2-(hydroxyethyl)tetrahydrofuran using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxiran-2-ylmethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Products: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-Methyl-2-(oxiran-2-ylmethyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and tetrahydrofuran rings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxiran-2-ylmethyl)oxolane involves the reactivity of its oxirane and tetrahydrofuran rings. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including ring-opening reactions and substitutions . The tetrahydrofuran ring provides stability and can participate in additional reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(oxiran-2-yl)oxirane
- 2-(Oxiran-2-ylmethyl)oxirane
- 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane
Uniqueness
2-Methyl-2-(oxiran-2-ylmethyl)oxolane is unique due to the presence of both an oxirane and a tetrahydrofuran ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability balance make it particularly useful in the development of new materials and bioactive compounds .
Properties
IUPAC Name |
2-methyl-2-(oxiran-2-ylmethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(3-2-4-10-8)5-7-6-9-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUCFNODJWKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)
![N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690786.png)
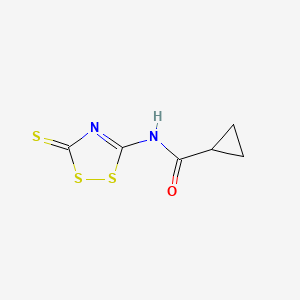

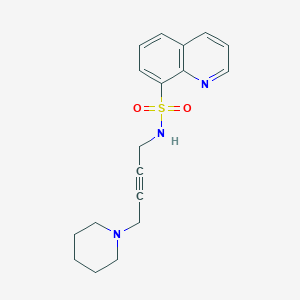
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2690795.png)
![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)
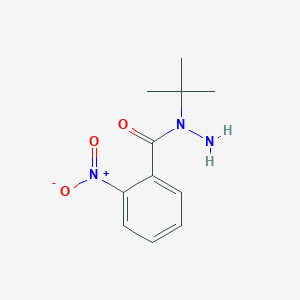
![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)
![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)
![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)
